2-Mercaptopyrimidine-5-carbaldehyde
Overview
Description
2-Mercaptopyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4N2OS It is characterized by the presence of a pyrimidine ring substituted with a mercapto group at the second position and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptopyrimidine-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with N-(2-formyl-3-oxo-1-propen-1-yl)-pyrimidine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercaptopyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Mercaptopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, including Schiff base formation with amines .
Comparison with Similar Compounds
2-Mercaptopyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2-Mercaptopyrimidine: Lacks the aldehyde group, which may result in different reactivity and applications.
2-Chloropyrimidine-5-carbaldehyde:
The unique combination of the mercapto and aldehyde groups in this compound makes it a versatile compound with distinct chemical behavior and a wide range of applications.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c8-3-4-1-6-5(9)7-2-4/h1-3H,(H,6,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUPNYIUPLHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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